molecular formula C7H7N3 B1526979 5-Amino-6-methylpicolinonitrile CAS No. 1079054-78-6

5-Amino-6-methylpicolinonitrile

Cat. No. B1526979
Key on ui cas rn: 1079054-78-6
M. Wt: 133.15 g/mol
InChI Key: SLBIKHREAIGBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07470671B2

Procedure details

A mixture of 3.5 g (18.6 mmol) of 6-bromo-2-methyl-3-aminopyridine, 352 mg (0.37 mmol) of tris(benzylideneacetone)dipalladium(0), 532 mg (0.92 mmol) of 1,1′-bis(diphenylphosphino)ferrocene, 146 mg (2.2 mmol) of zinc powder and 1.4 g (12 mmol) of zinc cyanide in 70 ml of N,N-dimethylacetamide is prepared and the reaction mixture is then stirred at 20° C. for 22 hours. It is diluted with 200 ml of ethyl acetate and washed with 2 N ammonium chloride solution. (Decantation is obtained only after filtration of the mixture on a filter aid of the Celite type.) The organic phase obtained is washed with sodium chloride solution, dried over magnesium sulfate and concentrated under reduced pressure. The evaporation residue is purified by chromatography on silica gel using a dichloromethane/ethyl acetate mixture (9/1; v/v) as the eluent to give 1.6 g of the expected compound in the form of a yellow powder (yield=65%).
Quantity
3.5 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
352 mg
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
532 mg
Type
catalyst
Reaction Step One
Name
Quantity
146 mg
Type
catalyst
Reaction Step One
Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1.[CH3:10][N:11](C)C(=O)C>C(OCC)(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].[Zn].[C-]#N.[Zn+2].[C-]#N>[C:10]([C:2]1[N:7]=[C:6]([CH3:8])[C:5]([NH2:9])=[CH:4][CH:3]=1)#[N:11] |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
BrC1=CC=C(C(=N1)C)N
Name
tris(benzylideneacetone)dipalladium(0)
Quantity
352 mg
Type
reactant
Smiles
Name
Quantity
70 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
532 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
Name
Quantity
146 mg
Type
catalyst
Smiles
[Zn]
Name
zinc cyanide
Quantity
1.4 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is then stirred at 20° C. for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
WASH
Type
WASH
Details
washed with 2 N ammonium chloride solution
CUSTOM
Type
CUSTOM
Details
(Decantation is obtained only
FILTRATION
Type
FILTRATION
Details
after filtration of the mixture on a filter aid of the Celite type
CUSTOM
Type
CUSTOM
Details
) The organic phase obtained
WASH
Type
WASH
Details
is washed with sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The evaporation residue is purified by chromatography on silica gel using a dichloromethane/ethyl acetate mixture (9/1; v/v) as the eluent

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(#N)C1=CC=C(C(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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